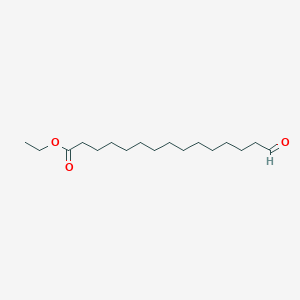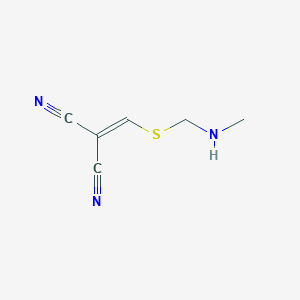
3-Isopropyl-1H-indazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1H-indazole-5-carbonitrile: is a heterocyclic organic compound featuring an indazole core substituted with an isopropyl group at the 3-position and a cyano group at the 5-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with isopropyl bromide in the presence of a base such as potassium carbonate, followed by cyclization using a dehydrating agent like phosphorus oxychloride.
-
Step 1: Alkylation
Reactants: 2-cyanoaniline, isopropyl bromide
Conditions: Potassium carbonate, acetone, reflux
Product: 3-Isopropyl-2-cyanoaniline
-
Step 2: Cyclization
Reactants: 3-Isopropyl-2-cyanoaniline, phosphorus oxychloride
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid
Major Products
Oxidation: 3-Isopropyl-1H-indazole-5-carboxylic acid
Reduction: 3-Isopropyl-1H-indazole-5-amine
Substitution: 3-Isopropyl-1H-indazole-5-bromo or 5-chloro derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-Isopropyl-1H-indazole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in targeting specific enzymes and receptors, making them candidates for therapeutic agents.
Medicine
In medicine, this compound and its derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to determine their efficacy and safety in clinical applications.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions, while the indazole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-indazole-5-carbonitrile
- 3-Ethyl-1H-indazole-5-carbonitrile
- 3-Propyl-1H-indazole-5-carbonitrile
Uniqueness
Compared to its analogs, 3-Isopropyl-1H-indazole-5-carbonitrile offers a unique combination of steric and electronic properties due to the isopropyl group. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, while its biological activities open avenues for therapeutic applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazole-5-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)11-9-5-8(6-12)3-4-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14) |
InChI Key |
MKGXCTFIQWCCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)


![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)


